- Pyrrolo[2,3-d]pyrimidine derivatives as JAK1 inhibitors and their preparation and use for the treatment of myelodysplastic syndromes, World Intellectual Property Organization, , ,
Cas no 941685-27-4 (4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine)
![4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine structure](https://fr.kuujia.com/scimg/cas/941685-27-4x500.png)
941685-27-4 structure
Nom du produit:4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine
Numéro CAS:941685-27-4
Le MF:C15H21N5OSi
Mégawatts:315.445643186569
MDL:MFCD11857754
CID:1061220
PubChem ID:329772298
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Propriétés chimiques et physiques
Nom et identifiant
-
- 4-(1H-PYRAZOL-4-YL)-7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE
- INCB032304
- trimethyl-[2-[[4-(1H-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl]silane
- 4-(1H-pyrazol-4-yl)-7-((2-trimethylsilanylethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
- -7-((2-(trimethylsilyl)
- 4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
- 4-(1H-Pyrazol-4-yl)-
- 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine
- 7H-Pyrrolo[2,3-d]pyrimidine, 4-(1H-pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-
- 4-(1H-pyrazol-4-yl)-7-(2-trimethylsilanylethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine
- 4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine (ACI)
- 4-(1 H-Pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidine
- 4-(1H-Pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7 H-pyrrolo[2,3-d]-pyrimidine
- EN300-7386208
- 4-(1H-pyrazol-4-yl)-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine
- 4-(1H-pyrazol-4-yl)-7-(2-trimethylsilanyl-ethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine
- A1-24362
- 4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine (ACI); 4-(1 H-Pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidine; 4-(1H-Pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7 H-pyrrolo[2,3-d]-pyr
- HY-78248
- AS-52590
- 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole
- 4-(1H-pyrazol4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidine
- SY047224
- s5277
- SB17825
- 4-(4-Pyrazolyl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
- 4-(1H-pyrazol-4-yl)-7-[2-(trimethylsilyl) ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine
- Z3234820937
- 4-(1 H-pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine
- P15380
- BCP10260
- MFCD11857754
- 941685-27-4
- AVMLPTWVYQXRSV-UHFFFAOYSA-N
- 4-(1H-pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine
- AKOS015854478
- 4-(7-{[2-(trimethylsilyl)ethoxy]methyl}pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole
- AC-30032
- 3T5PU86BEN
- CCG-267649
- DA-22983
- 4-(1H-pyrazol-4-y)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine
- CS-M2189
- 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine, AldrichCPR
- DTXSID10655267
- SCHEMBL99142
- C15H21N5OSi
- EX-A2234
- INCB-032304
- 4-(1H-pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidine
-
- MDL: MFCD11857754
- Piscine à noyau: 1S/C15H21N5OSi/c1-22(2,3)7-6-21-11-20-5-4-13-14(12-8-18-19-9-12)16-10-17-15(13)20/h4-5,8-10H,6-7,11H2,1-3H3,(H,18,19)
- La clé Inchi: AVMLPTWVYQXRSV-UHFFFAOYSA-N
- Sourire: N1NC=C(C2C3C=CN(C=3N=CN=2)COCC[Si](C)(C)C)C=1
Propriétés calculées
- Qualité précise: 315.15200
- Masse isotopique unique: 315.15153684g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 22
- Nombre de liaisons rotatives: 6
- Complexité: 364
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 68.6Ų
Propriétés expérimentales
- Couleur / forme: No data avaiable
- Dense: 1.20±0.1 g/cm3 (20 ºC 760 Torr),
- Point de fusion: No data available
- Point d'ébullition: 501.8±50.0℃/760mmHg
- Point d'éclair: 257.3±30.1 °C
- Solubilité: Insuluble (1.0E-3 g/L) (25 ºC),
- Le PSA: 68.62000
- Le LogP: 3.13370
- Pression de vapeur: 0.0±1.2 mmHg at 25°C
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302
- Déclaration d'avertissement: P280-P305+P351+P338
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Code de catégorie de danger: 22
- Instructions de sécurité: H302 (100%) H312 (50%) H332 (50%)
-
Identification des marchandises dangereuses:
- Conditions de stockage:Inert atmosphere,2-8°C(BD196747)
- Niveau de danger:IRRITANT
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Données douanières
- Code HS:2933990090
- Données douanières:
Code douanier chinois:
2933990090Résumé:
2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Ambeed | A1483733-10mg |
4-(4-Pyrazolyl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine |
941685-27-4 | 99+% | 10mg |
$7.00 | 2022-05-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049345-5g |
4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine |
941685-27-4 | 98% | 5g |
¥537.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049345-25g |
4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine |
941685-27-4 | 98% | 25g |
¥3021.00 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7323-25G |
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine |
941685-27-4 | 97% | 25g |
¥ 2,461.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7323-250G |
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine |
941685-27-4 | 97% | 250g |
¥ 11,206.00 | 2023-04-12 | |
Ambeed | A707673-250mg |
4-(4-Pyrazolyl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine |
941685-27-4 | 99% | 250mg |
$10.0 | 2025-02-25 | |
abcr | AB263671-25 g |
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine; . |
941685-27-4 | 25 g |
€677.10 | 2023-07-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049345-250mg |
4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine |
941685-27-4 | 98% | 250mg |
¥85.00 | 2024-04-24 | |
Enamine | EN300-7386208-0.25g |
4-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole |
941685-27-4 | 95.0% | 0.25g |
$34.0 | 2025-03-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7323-10G |
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine |
941685-27-4 | 97% | 10g |
¥ 1,227.00 | 2023-04-12 |
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1-Butanol , Water ; overnight, 100 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 2 h, pH 0.5, 35 - 45 °C
Référence
- Identification, Synthesis, and Characterization of Novel Baricitinib ImpuritiesACS Omega, 2023, 8(10), 9583-9591,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 8 h, rt
1.2 Reagents: Sodium carbonate ; pH 9 - 10
1.2 Reagents: Sodium carbonate ; pH 9 - 10
Référence
- Design and Synthesis of Ligand Efficient Dual Inhibitors of Janus Kinase (JAK) and Histone Deacetylase (HDAC) Based on Ruxolitinib and VorinostatJournal of Medicinal Chemistry, 2017, 60(20), 8336-8357,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; overnight, rt
Référence
- Pyrrolopyrimidine five-membered N-heterocyclic derivative and its application, China, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1-Butanol , Water ; rt; 1 - 4 h, 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt; 2 - 5 h, 16 - 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt; 2 - 5 h, 16 - 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 2 h, rt
Référence
- Preparation of azetidine and cyclobutane derivatives as JAK inhibitors, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: (T-4)-Dichlorobis(tricyclohexylphosphine)nickel Solvents: Dimethyl sulfoxide , Water ; 1 - 2 h, rt → 70 °C
Référence
- Preparation method of lucotinib phosphate, China, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ; 30 min, 0 - 5 °C
1.2 0 - 5 °C; 1 - 2 h, 0 - 5 °C
1.3 Reagents: Water
1.4 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ; 2 h, 85 - 90 °C
1.5 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 2 h, pH 0.5, 35 - 40 °C
1.2 0 - 5 °C; 1 - 2 h, 0 - 5 °C
1.3 Reagents: Water
1.4 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ; 2 h, 85 - 90 °C
1.5 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 2 h, pH 0.5, 35 - 40 °C
Référence
- Process for preparing crystalline forms of baricitinib, European Patent Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide , Water ; 30 min, rt → 125 °C; cooled
Référence
- Preparation of heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors, United States, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Potassium carbonate ; 20 min, 20 - 25 °C
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 20 - 30 °C; 3 h, 120 - 125 °C
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 20 - 30 °C; 3 h, 120 - 125 °C
Référence
- Improved process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate, India, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1-Butanol , Water ; rt; 3 - 4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 5 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 2 h, rt
1.4 Solvents: Acetonitrile ; 1 - 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 5 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 2 h, rt
1.4 Solvents: Acetonitrile ; 1 - 2 h, reflux
Référence
- Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reactionOrganic Letters, 2009, 11(9), 1999-2002,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Acetonitrile ; 25 - 30 °C
Référence
- An improved process for the preparation of Ruxolitinib phosphate, India, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: tert-Butanol ; 10 min, rt; rt → 105 °C; 4 h, 100 - 105 °C
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 12 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 12 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 3 h, rt
Référence
- Preparation of Ruxolitinib and its intermediates, India, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; overnight, 80 °C
Référence
- Preparation method of pyrrole/imidazo six-membered heteroaromatic compound, and medical application thereof for preventing and treating Janus kinase (JAK) activity-related diseases, China, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Sodium acetate , Hydrogen Solvents: Ethylene glycol diethyl ether ; 5 h, 0.05 - 0.1 MPa, 50 - 55 °C
Référence
- Simple synthesis method of 7-protective-substituent-4-(1-hydrogen-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidine, China, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 2 h, 35 - 45 °C
Référence
- Process for preparing low hygroscopic amorphous form of baricitinib, European Patent Organization, , ,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1-Butanol , Water ; 1 - 4 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 5 h, 16 - 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 5 h, 16 - 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 2 h, rt
Référence
- Processes and intermediates for making a JAK inhibitor, United States, , ,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ; 4 - 6 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; < 25 °C; 10 min, < 25 °C; 1 - 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; < 25 °C; 10 min, < 25 °C; 1 - 2 h, rt
Référence
- Processes for preparing JAKs inhibitors and related intermediate compounds, World Intellectual Property Organization, , ,
Méthode de production 18
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 - 5 °C; 1 h, 0 - 5 °C
1.2 2 h, 0 - 5 °C
1.2 2 h, 0 - 5 °C
Référence
- Preparation method of (7R)-4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine as key intermediate of baricitinib for treating rheumatoid arthritis, China, , ,
Méthode de production 19
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 25 - 30 °C
Référence
- An improved process for the preparation of Ruxolitinib phosphate, World Intellectual Property Organization, , ,
Méthode de production 20
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide , Water ; 30 min, rt → 125 °C; cooled
Référence
- Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors and their preparation and use in the treatment of diseases, United States, , ,
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Raw materials
- 1-(1-ethoxyethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
- (3R)-3-Cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile
- 4-(3-Chloro-1H-pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
- 4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
- INDEX NAME NOT YET ASSIGNED
- 2-(Trimethylsilyl)ethoxymethyl chloride
- 4-Bromopyrazole
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- (+)-Dibenzoyl-D-tartaric acid
- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester
- 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane
- Pyrazole-4-boronic Acid Hydrochloride
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Preparation Products
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Littérature connexe
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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(CAS:941685-27-4)4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine

Pureté:99%/99%/99%/99%/99%
Quantité:10.0g/25.0g/50.0g/100.0g/250.0g
Prix ($):154.0/309.0/505.0/842.0/1405.0